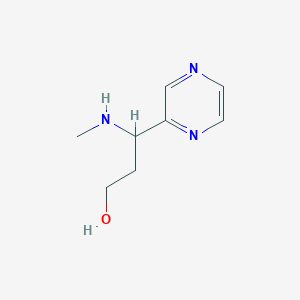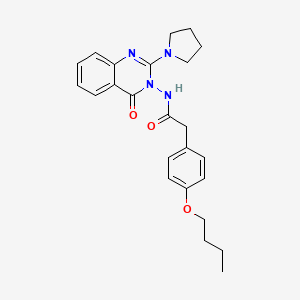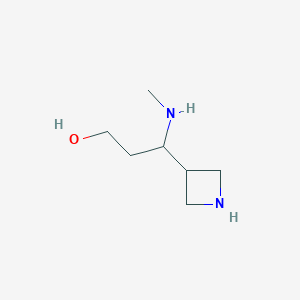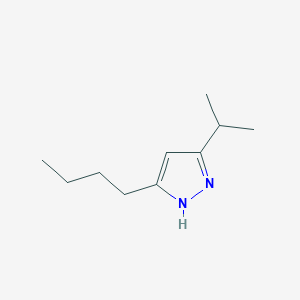![molecular formula C11H20 B13946222 2-Butylbicyclo[2.2.1]heptane CAS No. 61177-16-0](/img/structure/B13946222.png)
2-Butylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylbicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C11H20. This compound belongs to the bicyclo[2.2.1]heptane family, which is characterized by a seven-membered ring structure with two bridgehead carbon atoms. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylbicyclo[2.2.1]heptane typically involves the reaction of cyclopentadiene with butyl-substituted alkenes. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with 1-butene to form the bicyclic structure. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require a catalyst to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and higher yields. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can yield fully saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine or bromine gas in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated bicyclo[2.2.1]heptane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry of bicyclic systems.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylbicyclo[2.2.1]heptane
- 2-Ethylbicyclo[2.2.1]heptane
- 2-Propylbicyclo[2.2.1]heptane
Uniqueness
2-Butylbicyclo[2.2.1]heptane is unique due to its butyl substituent, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl analogs. The butyl group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct in its applications and behavior .
Eigenschaften
CAS-Nummer |
61177-16-0 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
2-butylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20/c1-2-3-4-10-7-9-5-6-11(10)8-9/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
KAYVFZJAIXHFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B13946165.png)



![8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one](/img/structure/B13946182.png)


![2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13946210.png)

![3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13946234.png)
